4-Iodo-2,5-dimethoxyphenethylamine
Overview
Description
4-Iodo-2,5-Dimethoxyphenethylamine, also known as 2C-I, is a synthetic drug known for its hallucinogenic effects . It is closely related to the phenethylamine hallucinogens, 4-bromo-2,5-dimethoxyamphetamine (DOB) and 2,5-dimethoxy-4-methylamphetamine (DOM) . It has been encountered in a number of states by federal, state, and local law enforcement agencies .
Molecular Structure Analysis
The molecular structure of this compound is similar to other phenethylamines, with the addition of an iodine atom at the 4-position of the phenyl ring . The exact molecular structure can be found in various chemical databases .Scientific Research Applications
Forensic Analysis : Kanai et al. (2008) presented data for the simultaneous analysis of six phenethylamine-type designer drugs, including 2C-I. Their research offers extensive data crucial for forensic toxicological practice, especially in identifying and quantifying these substances in seized materials (Kanai et al., 2008).
Chemical Synthesis and Modification : Trachsel (2003) developed an efficient pathway for the preparation of novel phenethylamine analogues, utilizing 4-iodo-2,5-dimethoxyphenethylamine as a starting point. This research contributes to understanding the structure-activity relationships of these compounds (Trachsel, 2003).
Metabolite Synthesis and Identification : Kanamori et al. (2011) described the synthesis and identification of urinary metabolites of 2C-I in rats. This study is pivotal for analyzing 2C-I and its metabolites in forensic samples (Kanamori et al., 2011).
Radioisotope Labeling for Brain Imaging : Braun et al. (1977) synthesized 2C-I with iodine-131 for brain imaging studies. Their work highlights the potential of 2C-I derivatives in nuclear medicine, particularly in brain scanning applications (Braun et al., 1977).
Neuropharmacology : Elmore et al. (2018) investigated the neuropharmacology of 2C-I analogues in rats. This study contributes to understanding the agonistic effects on serotonin receptors, relevant in neuroscience research (Elmore et al., 2018).
Pharmacology and Toxicology : Research by Thornton et al. (2017) on 2C-I exposure elucidates its toxicological effects, which is crucial for understanding the potential risks associated with its use or exposure (Thornton et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14INO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQBRJAAZQXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893674 | |
Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69587-11-7 | |
Record name | 2,5-Dimethoxy-4-iodophenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69587-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069587117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-2,5-dimethoxy-beta-phenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69587-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2C-I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S35362848V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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